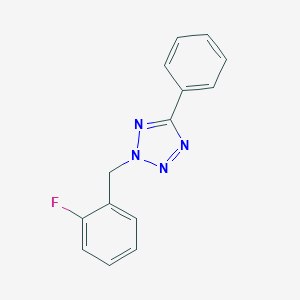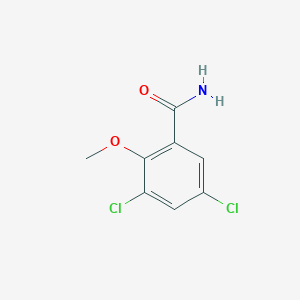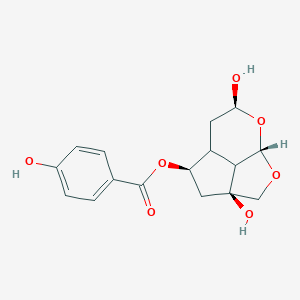
2-(Benzoyloxy)-4-phenyl-3-butenenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzoyloxy)-4-phenyl-3-butenenitrile, also known as BPN, is a chemical compound that belongs to the family of α,β-unsaturated nitriles. BPN has gained significant attention in recent years due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of 2-(Benzoyloxy)-4-phenyl-3-butenenitrile is not fully understood. However, it has been proposed that 2-(Benzoyloxy)-4-phenyl-3-butenenitrile inhibits tubulin polymerization by binding to the colchicine site on tubulin. This binding prevents the formation of microtubules, which are essential for cell division. As a result, 2-(Benzoyloxy)-4-phenyl-3-butenenitrile induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(Benzoyloxy)-4-phenyl-3-butenenitrile has been found to exhibit both biochemical and physiological effects. In vitro studies have shown that 2-(Benzoyloxy)-4-phenyl-3-butenenitrile inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-(Benzoyloxy)-4-phenyl-3-butenenitrile has also been found to exhibit antifungal and antibacterial activities. In vivo studies have shown that 2-(Benzoyloxy)-4-phenyl-3-butenenitrile exhibits anticancer activity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(Benzoyloxy)-4-phenyl-3-butenenitrile is its potent anticancer activity. 2-(Benzoyloxy)-4-phenyl-3-butenenitrile has been found to be effective against various cancer cell lines, including those that are resistant to conventional chemotherapy. However, one of the limitations of 2-(Benzoyloxy)-4-phenyl-3-butenenitrile is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 2-(Benzoyloxy)-4-phenyl-3-butenenitrile. One potential direction is to investigate the structure-activity relationship of 2-(Benzoyloxy)-4-phenyl-3-butenenitrile and its analogs. This will help to identify the key structural features that are responsible for its biological activity. Another potential direction is to develop more efficient synthetic methods for 2-(Benzoyloxy)-4-phenyl-3-butenenitrile and its analogs. This will help to overcome the limitations associated with the current synthetic methods. Finally, further studies are needed to investigate the in vivo efficacy and toxicity of 2-(Benzoyloxy)-4-phenyl-3-butenenitrile and its analogs. This will help to determine their potential as anticancer agents in humans.
Conclusion:
In conclusion, 2-(Benzoyloxy)-4-phenyl-3-butenenitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. 2-(Benzoyloxy)-4-phenyl-3-butenenitrile has been found to exhibit potent anticancer, antifungal, and antibacterial activities. Further research is needed to investigate the structure-activity relationship, develop more efficient synthetic methods, and determine the in vivo efficacy and toxicity of 2-(Benzoyloxy)-4-phenyl-3-butenenitrile and its analogs.
Méthodes De Synthèse
The synthesis of 2-(Benzoyloxy)-4-phenyl-3-butenenitrile can be achieved through a multistep reaction process. The first step involves the reaction of benzaldehyde with malononitrile in the presence of piperidine to form 2-(benzoyl)acetonitrile. The second step involves the reaction of 2-(benzoyl)acetonitrile with phenylacetylene in the presence of potassium tert-butoxide to form 2-(Benzoyloxy)-4-phenyl-3-butenenitrile. The overall reaction scheme is shown below:
Applications De Recherche Scientifique
2-(Benzoyloxy)-4-phenyl-3-butenenitrile has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. 2-(Benzoyloxy)-4-phenyl-3-butenenitrile has also been found to be a potent inhibitor of tubulin polymerization, which is essential for the formation of microtubules in cells. Due to its ability to inhibit tubulin polymerization, 2-(Benzoyloxy)-4-phenyl-3-butenenitrile has been investigated as a potential anticancer agent.
Propriétés
Numéro CAS |
1591-17-9 |
|---|---|
Nom du produit |
2-(Benzoyloxy)-4-phenyl-3-butenenitrile |
Formule moléculaire |
C17H13NO2 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
(1-cyano-3-phenylprop-2-enyl) benzoate |
InChI |
InChI=1S/C17H13NO2/c18-13-16(12-11-14-7-3-1-4-8-14)20-17(19)15-9-5-2-6-10-15/h1-12,16H |
Clé InChI |
HEHFCYOFVZHSGV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(C#N)OC(=O)C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C=CC(C#N)OC(=O)C2=CC=CC=C2 |
Synonymes |
2-(Benzoyloxy)-4-phenyl-3-butenenitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B223983.png)


![methyl 2-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B223989.png)
![N-[(4-acetylphenyl)carbamothioyl]butanamide](/img/structure/B223992.png)


![N-[2-(acetylamino)phenyl]benzamide](/img/structure/B224004.png)
